2,3-DIHYDRO-1H-INDOL-1-YL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
Overview
Description
“1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” is a compound that contains an indoline group and an isoxazole group. Indoline is a heterocyclic compound, while isoxazole is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would likely be complex due to the presence of the indoline and isoxazole groups. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions involving “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would depend on the specific conditions and reagents used. Indoline derivatives are prevalent in many alkaloids and have been synthesized through various procedures .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would depend on its specific molecular structure. For example, similar compounds like “1-(3,5-Dimethyl-4-isoxazolyl)-N-methylmethanamine hydrochloride” are solid at room temperature .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would depend on its specific physical and chemical properties. For instance, “1-(3,5-Dimethyl-4-isoxazolyl)-N-methylmethanamine hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals .
Future Directions
The future directions for research on “1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]indoline” would likely involve further exploration of its synthesis, properties, and potential applications. Given the importance of indoline and isoxazole derivatives in medicinal chemistry, there could be interest in developing new synthetic methods and studying their biological activity .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-13(10(2)18-15-9)14(17)16-8-7-11-5-3-4-6-12(11)16/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZACTSNSLGCED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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